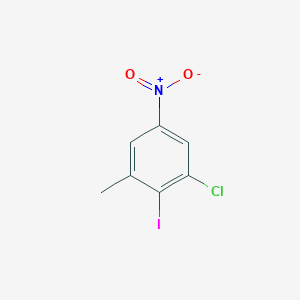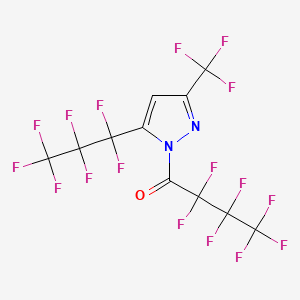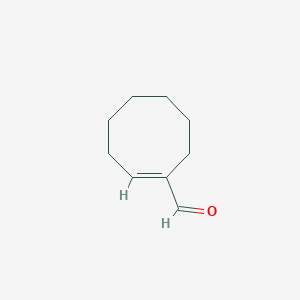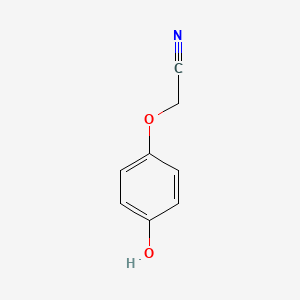
1-Undecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Undecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/0:0), is a type of 1-O-acyl-sn-glycero-3-phosphocholine . It is a phospholipid, which is a major component of all eukaryotic and many prokaryotic cells .
Synthesis Analysis
A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines has been developed, employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times . This method allows for excellent yields and the recycling of kieselguhr for further use .Molecular Structure Analysis
The molecular formula of 1-Undecanoyl-sn-glycero-3-phosphocholine is C19H40NO7P . Its molecular weight is 425.5 g/mol . The IUPAC name is [(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate .Chemical Reactions Analysis
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound, in high-temperature water has been examined . DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .Scientific Research Applications
Liposome Generation
1-Undecanoyl-sn-glycero-3-phosphocholine is commonly employed in liposome generation . Liposomes are lipid-based vesicles that can encapsulate hydrophilic or hydrophobic molecules. Researchers use them for drug delivery, gene therapy, and imaging applications. TopFluor® PC contributes to liposome stability and functionality, making it a valuable component in drug delivery systems .
Model Membrane Component
As a building block of eukaryotic membranes , 1-Undecanoyl-sn-glycero-3-phosphocholine serves as a model membrane component. Scientists study its properties and functions to understand biological membranes better. It plays a crucial role in maintaining membrane integrity and fluidity .
Surface-Active Agent
TopFluor® PC is used as a surface-active agent in various applications:
- Nanomicelles : These self-assembled structures can solubilize hydrophobic drugs for targeted delivery .
Brain Choline Delivery
1-Undecanoyl-sn-glycero-3-phosphocholine rapidly delivers choline to the brain by crossing the blood-brain barrier. Choline is essential for acetylcholine synthesis, a neurotransmitter critical for cognitive function. This property makes TopFluor® PC a potential candidate for treating Alzheimer’s disease and dementia .
Fat Metabolism and Insulin Sensitivity
Studies suggest that phosphatidylcholine (PPC) can enhance insulin sensitivity and lipolysis in adipose tissue. In particular, 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a major active component of PPC, shows promise in addressing obesity-related conditions, including impaired fat metabolism and insulin resistance .
Inflammatory Brain Targeting
Combining vascular targeting with local first-pass delivery, TopFluor® PC achieves 100-fold higher uptake of ICAM-1-targeted nanocarriers in inflamed brain tissue. This has implications for drug delivery strategies in neuroinflammatory conditions .
Mechanism of Action
Target of Action
1-Undecanoyl-sn-glycero-3-phosphocholine, a type of phospholipid, is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue . It primarily targets cholinergic neurons in the brain, where it plays a crucial role in the production of the neurotransmitter acetylcholine .
Mode of Action
This compound rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It interacts with its targets by being metabolized into choline, which is then used to synthesize acetylcholine, a key neurotransmitter involved in many functions including muscle control, memory, and mood regulation .
Biochemical Pathways
The compound is involved in the cholinergic pathway . It is metabolized into choline, which is then acetylated to form acetylcholine . This process is crucial for maintaining proper cholinergic neuron function and ensuring effective neurotransmission .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of 1-Undecanoyl-sn-glycero-3-phosphocholine’s action is the increased production of acetylcholine in the brain . This can lead to improved cognitive function, potentially benefiting conditions such as Alzheimer’s disease and dementia .
Action Environment
The action of 1-Undecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, factors affecting the blood-brain barrier’s permeability can impact the compound’s ability to deliver choline to the brain . Additionally, the overall health status of the liver, which plays a key role in metabolizing the compound, can also influence its efficacy .
Future Directions
The promising vascular barrier protective and anti-inflammatory properties exhibited by OxPAPC, a similar compound, have prompted consideration of OxPAPC as a prototype therapeutic molecule . This suggests that 1-Undecanoyl-sn-glycero-3-phosphocholine may also have potential therapeutic applications .
properties
IUPAC Name |
[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAIUXQMKVTIQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Undecanoyl-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)


![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)


![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)


![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)


